1-[2-(1H-Imidazol-5-yl)ethyl]-3-(2-methoxyethyl)thiourea
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Overview
Description
1-[2-(1H-Imidazol-5-yl)ethyl]-3-(2-methoxyethyl)thiourea is a compound that features both imidazole and thiourea functional groups The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, while the thiourea group consists of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms
Preparation Methods
The synthesis of 1-[2-(1H-Imidazol-5-yl)ethyl]-3-(2-methoxyethyl)thiourea typically involves the reaction of 1-(2-aminoethyl)imidazole with 2-methoxyethyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
1-[2-(1H-Imidazol-5-yl)ethyl]-3-(2-methoxyethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form a thiourea dioxide derivative. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form the corresponding thiol derivative using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can act as nucleophiles. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea group typically results in the formation of sulfonyl derivatives, while reduction leads to thiol compounds .
Scientific Research Applications
1-[2-(1H-Imidazol-5-yl)ethyl]-3-(2-methoxyethyl)thiourea has several scientific research applications:
Medicinal Chemistry: The compound’s imidazole ring is a common pharmacophore in many biologically active molecules. It can be used as a building block for the synthesis of potential therapeutic agents, including antifungal, antibacterial, and anticancer drugs.
Materials Science: The thiourea group can interact with metal ions, making this compound useful in the development of metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in gas storage, catalysis, and sensing.
Biological Studies: The compound can be used as a probe to study enzyme activity and protein-ligand interactions due to its ability to form hydrogen bonds and coordinate with metal ions.
Mechanism of Action
The mechanism of action of 1-[2-(1H-Imidazol-5-yl)ethyl]-3-(2-methoxyethyl)thiourea depends on its specific application. In medicinal chemistry, the imidazole ring can interact with various biological targets, such as enzymes and receptors, through hydrogen bonding and π-π interactions. The thiourea group can also form coordination complexes with metal ions, which can modulate the activity of metalloenzymes and other metal-dependent biological processes .
Comparison with Similar Compounds
Similar compounds to 1-[2-(1H-Imidazol-5-yl)ethyl]-3-(2-methoxyethyl)thiourea include:
1-(2-Aminoethyl)imidazole: This compound lacks the thiourea group but retains the imidazole ring, making it useful for studying the role of the imidazole moiety in biological systems.
1-[2-(1H-Imidazol-5-yl)ethyl]thiourea: This compound is similar but lacks the 2-methoxyethyl group, which may affect its solubility and reactivity.
2-Methoxyethyl isothiocyanate: This compound contains the thiourea precursor group and can be used to synthesize various thiourea derivatives.
Properties
IUPAC Name |
1-[2-(1H-imidazol-5-yl)ethyl]-3-(2-methoxyethyl)thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4OS/c1-14-5-4-12-9(15)11-3-2-8-6-10-7-13-8/h6-7H,2-5H2,1H3,(H,10,13)(H2,11,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWMFKZFZSIIER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=S)NCCC1=CN=CN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1603575-30-9 |
Source
|
Record name | 1-[2-(1H-imidazol-5-yl)ethyl]-3-(2-methoxyethyl)thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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